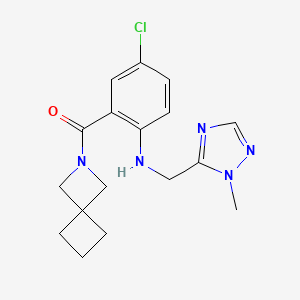
Glucocerebrosidase-IN-1 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glucocerebrosidase-IN-1 (hydrochloride) is a potent and selective inhibitor of the enzyme glucocerebrosidase. This enzyme is responsible for the hydrolysis of glucosylceramide into glucose and ceramide. The inhibition of glucocerebrosidase has significant implications in the study and treatment of lysosomal storage disorders such as Gaucher disease and neurodegenerative diseases like Parkinson’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods: Industrial production of Glucocerebrosidase-IN-1 (hydrochloride) requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals .
Análisis De Reacciones Químicas
Types of Reactions: Glucocerebrosidase-IN-1 (hydrochloride) primarily undergoes substitution reactions, where specific functional groups are replaced by others to enhance its inhibitory activity. It may also participate in oxidation and reduction reactions under certain conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of Glucocerebrosidase-IN-1 (hydrochloride) include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from the reactions involving Glucocerebrosidase-IN-1 (hydrochloride) are typically derivatives with enhanced inhibitory properties. These derivatives are characterized by their ability to bind more effectively to the active site of glucocerebrosidase, thereby increasing their potency .
Aplicaciones Científicas De Investigación
Glucocerebrosidase-IN-1 (hydrochloride) has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a tool to study the mechanisms of enzyme inhibition and to develop new inhibitors with improved efficacy and selectivity .
Biology: In biological research, Glucocerebrosidase-IN-1 (hydrochloride) is employed to investigate the role of glucocerebrosidase in cellular processes and to understand the molecular basis of lysosomal storage disorders .
Medicine: In medicine, this compound is used in the development of therapeutic strategies for diseases such as Gaucher disease and Parkinson’s disease. It helps in identifying potential drug candidates and understanding their mechanisms of action .
Industry: In the pharmaceutical industry, Glucocerebrosidase-IN-1 (hydrochloride) is utilized in the screening of new drugs and in the optimization of drug formulations to enhance their stability and bioavailability .
Mecanismo De Acción
Glucocerebrosidase-IN-1 (hydrochloride) exerts its effects by binding to the active site of the enzyme glucocerebrosidase, thereby inhibiting its activity. This inhibition prevents the hydrolysis of glucosylceramide into glucose and ceramide, leading to the accumulation of glucosylceramide in lysosomes. The molecular targets involved include the catalytic residues of glucocerebrosidase, which are essential for its enzymatic activity .
Comparación Con Compuestos Similares
- Imiglucerase
- Velaglucerase alfa
- Eliglustat
Comparison: Glucocerebrosidase-IN-1 (hydrochloride) is unique in its high selectivity and potency as an inhibitor of glucocerebrosidase. Unlike other similar compounds, it has a lower IC50 value, indicating its superior inhibitory activity. Additionally, its chemical structure allows for better binding to the active site of the enzyme, enhancing its effectiveness .
Propiedades
Fórmula molecular |
C13H28ClNO3 |
|---|---|
Peso molecular |
281.82 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-2-octylpiperidine-3,4,5-triol;hydrochloride |
InChI |
InChI=1S/C13H27NO3.ClH/c1-2-3-4-5-6-7-8-10-12(16)13(17)11(15)9-14-10;/h10-17H,2-9H2,1H3;1H/t10-,11-,12-,13-;/m1./s1 |
Clave InChI |
MWPKYIZWZQVGJA-URXMQMNMSA-N |
SMILES isomérico |
CCCCCCCC[C@@H]1[C@H]([C@@H]([C@@H](CN1)O)O)O.Cl |
SMILES canónico |
CCCCCCCCC1C(C(C(CN1)O)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



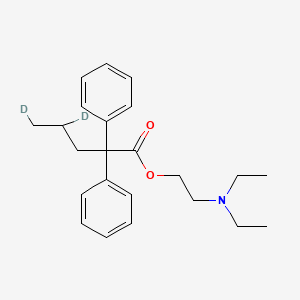
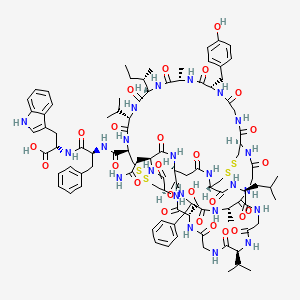
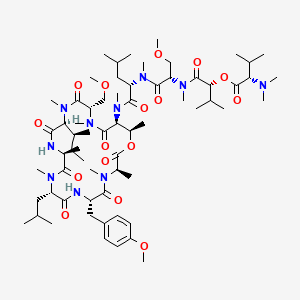
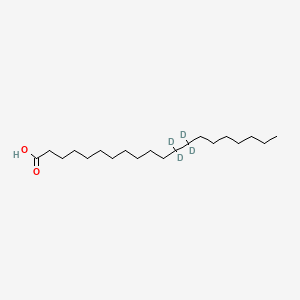
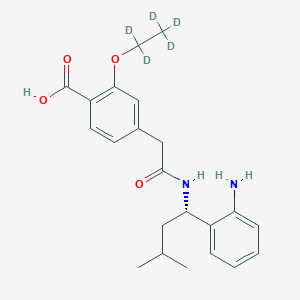
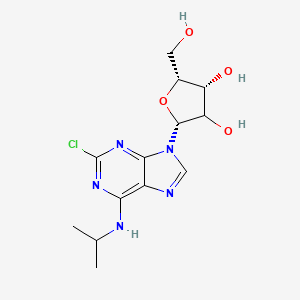
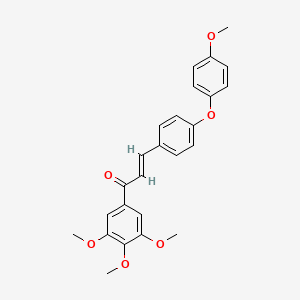
![3-N-[[1-(cyclohexylmethyl)piperidin-4-yl]methyl]-1-N,5-N-bis(2-hydroxyethyl)benzene-1,3,5-tricarboxamide](/img/structure/B15139658.png)
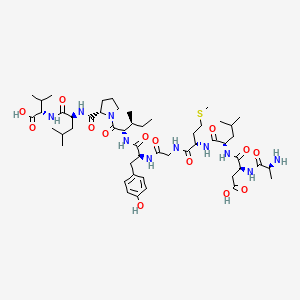
![5-amino-3-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B15139672.png)
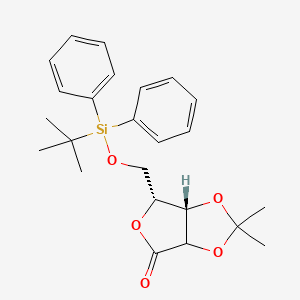
![3-[(3,5-Dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B15139685.png)
